Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-

Descripción general

Descripción

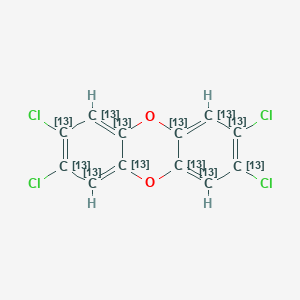

Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- is a polychlorinated dibenzo-p-dioxin (PCDD) compound. It is a colorless to white crystalline solid with the chemical formula C12H4Cl4O2 and a molecular weight of 321.96 g/mol . This compound is known for its high toxicity and persistence in the environment, making it a significant subject of study in environmental chemistry and toxicology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- typically involves the chlorination of dibenzo-p-dioxin. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and environmental persistence. it can be produced as a byproduct in the manufacture of certain herbicides and pesticides, as well as during the combustion of organic materials containing chlorine .

Análisis De Reacciones Químicas

Types of Reactions

Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more chlorinated derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as zinc dust for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various chlorinated and less chlorinated dibenzo-p-dioxins, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Environmental Monitoring

1. Detection and Analysis of Contaminants

TCDD is often measured in environmental samples due to its toxicity and persistence. It is crucial for assessing environmental contamination from industrial processes and waste disposal. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly used to detect TCDD in soil, water, and biota.

| Method | Application | Sensitivity |

|---|---|---|

| Gas Chromatography (GC) | Soil and sediment analysis | ppb (parts per billion) |

| Liquid Chromatography (LC) | Water quality testing | ppt (parts per trillion) |

| Bioassays | Ecotoxicological assessments | Varies by organism |

2. Environmental Impact Studies

Research studies often focus on the ecological impact of TCDD exposure on wildlife. For instance, studies have shown that TCDD can bioaccumulate in the food chain, leading to higher concentrations in apex predators. This has implications for biodiversity and ecosystem health.

Toxicology Research

1. Carcinogenicity Studies

TCDD is recognized as a potent carcinogen. It has been extensively studied using animal models to understand its mechanisms of action. For example, research utilizing the mouse skin model has demonstrated that TCDD can promote tumor formation under certain conditions .

Case Study: Mouse Skin Carcinogenesis Model

- Objective: To evaluate the carcinogenic potential of TCDD.

- Method: Repeated topical application of TCDD following initiation with a carcinogen.

- Findings: No papillomas were observed in certain mouse strains; however, severe hepatic injuries were noted .

2. Endocrine Disruption Studies

TCDD is also studied for its endocrine-disrupting properties. It interacts with the aryl hydrocarbon receptor (AhR), leading to alterations in hormone signaling pathways. This has raised concerns regarding reproductive health in exposed populations.

Analytical Chemistry

1. Reference Standards Development

Stable isotope-labeled compounds like Dibenzo(b,e)(1,4)dioxin-13C12 are essential for developing reference materials used in analytical chemistry. These standards help improve the accuracy and reliability of analytical methods used to detect dioxins in various matrices.

| Product | Concentration | Application |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (13C12) | 50 µg/mL | Environmental analysis |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (unlabeled) | Varies | Calibration standards for GC-MS |

Mecanismo De Acción

The mechanism of action of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- involves its interaction with the aryl hydrocarbon receptor (AhR) present in cells. Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This can result in the induction of enzymes involved in the metabolism of xenobiotics, as well as other toxic effects such as disruption of cellular processes and induction of oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): This is another highly toxic PCDD compound with similar chemical properties and environmental persistence.

1,2,3,4-Tetrachlorodibenzo-p-dioxin: Similar in structure but differs in the position of chlorine atoms.

Uniqueness

Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- is unique due to its specific chlorination pattern and its use as a labeled compound in scientific research. The presence of the 13C12 isotope makes it particularly useful in studies involving isotopic labeling and tracing .

Actividad Biológica

Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- (commonly referred to as TCDD) is a highly toxic environmental pollutant belonging to the class of compounds known as dioxins. This compound is notorious for its persistent nature in the environment and its bioaccumulation in biological systems. This article provides a comprehensive overview of the biological activity of TCDD, including its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula : C12H2Cl4O2

- Molecular Weight : 321.98 g/mol

- CAS Number : 1746-01-6

TCDD exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TCDD translocates to the nucleus and regulates the transcription of various genes involved in xenobiotic metabolism and cellular stress responses. This interaction leads to significant changes in gene expression that can result in toxicological outcomes.

Carcinogenicity

TCDD is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Studies have shown that exposure to TCDD is associated with an increased risk of several cancers, including:

- Lung cancer

- Liver cancer

- Soft tissue sarcomas

Endocrine Disruption

TCDD has been shown to disrupt endocrine functions by interfering with hormone signaling pathways. This disruption can lead to reproductive and developmental abnormalities.

Immunotoxicity

Research indicates that TCDD can impair immune system function, leading to increased susceptibility to infections and diseases. It affects various immune cells, including T cells and macrophages.

Case Studies

-

Chronic Exposure in Humans

A cohort study involving individuals exposed to TCDD during industrial accidents revealed significant health impacts. The study found elevated levels of liver enzymes and signs of liver damage among workers exposed to high concentrations of TCDD over extended periods. -

Animal Studies

In a two-year study conducted on female Sprague-Dawley rats administered varying doses of TCDD, results showed dose-dependent increases in liver weights and hepatocellular proliferation. The highest doses resulted in significant liver pathology and increased incidence of tumors compared to control groups .

Biological Activity Data Table

| Biological Effect | Description | Evidence Source |

|---|---|---|

| Carcinogenicity | Increased risk for lung and liver cancers | IARC Group 1 Classification |

| Endocrine Disruption | Altered hormone signaling pathways | Toxicology Reports |

| Immunotoxicity | Impaired immune response | NTP Technical Reports |

| Hepatic Effects | Increased liver weights; hepatocellular proliferation | Animal Studies |

Research Findings

Recent studies have highlighted the following key findings regarding TCDD's biological activity:

- Bioaccumulation : TCDD's lipophilic nature leads to its accumulation in adipose tissue, causing chronic exposure even at low environmental concentrations .

- Gene Expression Changes : Exposure to TCDD induces expression changes in cytochrome P450 enzymes (CYP1A1), which are involved in drug metabolism and detoxification processes .

- Developmental Toxicity : Animal models have demonstrated that prenatal exposure to TCDD can lead to developmental defects and neurobehavioral issues in offspring .

Propiedades

IUPAC Name |

2,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUFODBRKLSHSI-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227332 | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76523-40-5 | |

| Record name | 2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin-13C12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76523-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076523405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76523-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.